Palbociclibhydrochlorid
Übersicht
Beschreibung
Palbociclib (PD-0332991) HCl ist ein hochspezifischer, oral bioverfügbarer Inhibitor der cyclin-abhängigen Kinasen 4 und 6 (CDK4/6). Es wird in erster Linie zur Behandlung von hormonrezeptor-positivem, humanem epidermalen Wachstumsfaktor-Rezeptor-2-negativem (HR+/HER2-) fortgeschrittenem oder metastasiertem Brustkrebs eingesetzt . Durch die Hemmung von CDK4/6 verhindert Palbociclib die Phosphorylierung des Retinoblastomproteins (Rb), wodurch ein Zellzyklusarrest in der G1-Phase induziert und die Proliferation von Krebszellen gehemmt wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Palbociclib umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDer letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes, um die Löslichkeit und Stabilität der Verbindung zu erhöhen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Palbociclib erfolgt typischerweise nach dem gleichen Syntheseweg wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Verunreinigungen zu minimieren. Dies umfasst die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung von hochreinen Reagenzien und Lösungsmitteln .
Wissenschaftliche Forschungsanwendungen
Palbociclib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von CDK4/6 und deren Auswirkungen auf die Zellzyklusregulation zu untersuchen.
Biologie: Untersucht wurde die Rolle von Palbociclib bei Zellzyklusarrest, Apoptose und Seneszenz in verschiedenen Krebszelllinien.
Medizin: Genehmigt für die Behandlung von HR+/HER2- fortgeschrittenem oder metastasiertem Brustkrebs in Kombination mit einer endokrinen Therapie. .
Industrie: Verwendet bei der Entwicklung neuer CDK4/6-Inhibitoren und Kombinationstherapien zur Krebsbehandlung.
Wirkmechanismus
Palbociclib übt seine Wirkungen aus, indem es selektiv CDK4/6 hemmt, die wichtige Regulatoren des Zellzyklus sind. Durch die Hemmung dieser Kinasen verhindert Palbociclib die Phosphorylierung von Rb, was zu einem Zellzyklusarrest in der G1-Phase führt. Diese Hemmung blockiert den Fortschritt des Zellzyklus von der G1-Phase zur S-Phase, wodurch die DNA-Synthese und die Zellproliferation verhindert werden. Die primären molekularen Ziele von Palbociclib sind CDK4 und CDK6, und seine Wirkung beinhaltet die Störung des Cyclin D-CDK4/6-Rb-Signalwegs .
Wirkmechanismus
Target of Action
Palbociclib hydrochloride primarily targets Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a pivotal role in cell cycle regulation, particularly the transition from the G1 to S phase . They are key regulators of cell growth .
Mode of Action
Palbociclib hydrochloride acts by inhibiting CDK4/6, thereby preventing DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle . This inhibition also results in the dephosphorylation of the Retinoblastoma (RB) protein .
Biochemical Pathways
The primary biochemical pathway affected by Palbociclib hydrochloride is the CDK4/6-cyclinD1 pathway . Dysregulation of this pathway is an essential event in the pathogenesis of certain cancers, such as nasopharyngeal carcinoma . By inhibiting CDK4/6, Palbociclib hydrochloride disrupts this pathway, leading to cell cycle arrest and reduced cell proliferation .
Pharmacokinetics
After single and multiple dosing, Palbociclib’s maximum plasma concentration was found to be 82.14 and 139.7 ng/mL respectively. The apparent clearance was 52.40 and 49.97 L/h, and the area under the curve (AUC) was 1217 and 2501 ng∙h/mL. The half-life (t½) was 23.46 and 27.26 hours . These pharmacokinetic parameters were similar to those of a previously studied non-Asian population .
Result of Action
The primary molecular and cellular effect of Palbociclib hydrochloride’s action is the induction of cell cycle arrest in the G1 phase . This leads to a significant reduction in cell proliferation . In cancer cells, this can result in substantial reductions in total tumor volumes .
Action Environment
The action, efficacy, and stability of Palbociclib hydrochloride can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic drugs can affect its action. Concurrent treatment with Palbociclib and certain other drugs, such as cisplatin or suberanilohydroxamic acid (SAHA), has been shown to synergistically promote cell death .
Biochemische Analyse
Biochemical Properties
Palbociclib hydrochloride acts in the cell cycle machinery . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases are key regulators of cell growth . By inhibiting CDK4/6, Palbociclib hydrochloride prevents DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle .
Cellular Effects
Palbociclib hydrochloride has significant inhibitory effects on tumor growth. It induces cell cycle arrest in the G1 phase in vitro . This leads to a substantial reduction in the total tumor volumes and in Ki-67 proliferation marker expression . Concurrent treatment with Palbociclib hydrochloride can mitigate the cytotoxic effect of other drugs in vitro .
Molecular Mechanism
Palbociclib hydrochloride exerts its effects at the molecular level by inhibiting CDK4 and CDK6 . This inhibition ensures that the cyclin D-CDK4/6 complex cannot aid in phosphorylating the retinoblastoma protein, Rb . This prevents the cell from passing the restriction point “R” and exiting G1, and in turn from proceeding through the cell cycle .
Temporal Effects in Laboratory Settings
Palbociclib hydrochloride exhibits lysosomal trapping, a phenomenon where the drug concentrates in intracellular acidic vesicles and is released from these vesicles upon dilution or washing out of the extracellular medium . This explains the prolonged temporal activity of Palbociclib hydrochloride .
Dosage Effects in Animal Models
In animal models, Palbociclib hydrochloride monotherapy has significant inhibitory effects on tumor growth . The effects of Palbociclib hydrochloride vary with different dosages . For instance, administration of Palbociclib hydrochloride produced rapid tumor regressions and a corresponding tumor growth delay of about 50 days with >1 log of tumor cell kill at the highest dose tested .
Metabolic Pathways
Palbociclib hydrochloride is extensively metabolized by cytochrome P450 3A4 . Despite higher exposure, pharmacokinetic parameters are similar to those of a previously studied non-Asian population .
Transport and Distribution
Palbociclib hydrochloride is extensively metabolized by cytochrome P450 3A4, and its exposure is dramatically affected by strong cytochrome P450 3A4 modulators . Its brain penetration is limited by efflux transporters .
Subcellular Localization
Palbociclib hydrochloride concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Palbociclib involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of Palbociclib typically follows the same synthetic route as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Palbociclib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Palbociclib kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Palbociclib kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Piperazinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Cytochrom-P450-Enzyme.
Reduktion: Reduktionsmittel wie Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.
Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen mit Palbociclib reagieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte Metaboliten, reduzierte Derivate und substituierte Analoga. Diese Produkte können unterschiedliche Grade der biologischen Aktivität und Stabilität aufweisen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ribociclib: Ein weiterer selektiver CDK4/6-Inhibitor, der zur Behandlung von HR+/HER2- fortgeschrittenem oder metastasiertem Brustkrebs eingesetzt wird.
Einzigartigkeit
Palbociclib ist einzigartig in seiner hohen Spezifität für CDK4/6 und seiner Fähigkeit, einen reversiblen Zellzyklusarrest zu induzieren. Im Vergleich zu Ribociclib und Abemaciclib weist Palbociclib ein deutlich anderes pharmakokinetisches Profil auf, einschließlich einer längeren Halbwertszeit und unterschiedlicher Stoffwechselwege. Diese Unterschiede können die Wirksamkeit, Sicherheit und Verträglichkeit des Arzneimittels bei Patienten beeinflussen .
Biologische Aktivität
Palbociclib hydrochloride, an oral selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a pivotal therapeutic agent in the treatment of hormone receptor-positive (HR+) breast cancer. Its mechanism of action primarily involves the inhibition of CDK4 and CDK6, which are crucial for cell cycle progression, particularly the transition from the G1 phase to the S phase. This article delves into the biological activity of palbociclib hydrochloride, highlighting its pharmacodynamics, clinical efficacy, and potential side effects.
Palbociclib functions by forming a complex with cyclin D, thereby inhibiting the phosphorylation of retinoblastoma (Rb) protein. This inhibition leads to cell cycle arrest in the G1 phase, preventing tumor cells from proliferating. The compound exhibits high selectivity for CDK4 and CDK6 with reported IC50 values of 11 nM and 16 nM, respectively . Notably, palbociclib shows minimal activity against other kinases such as CDK1, CDK2, and various receptor tyrosine kinases .
Efficacy in Clinical Studies
Palbociclib has been extensively studied in clinical trials, particularly in combination with endocrine therapies for HR+/HER2- metastatic breast cancer. The pivotal PALOMA-1, PALOMA-2, and PALOMA-3 trials established its efficacy when combined with letrozole or fulvestrant. These studies demonstrated significant improvements in progression-free survival (PFS) compared to endocrine therapy alone:
Trial | Combination Treatment | PFS Improvement |
---|---|---|
PALOMA-1 | Palbociclib + Letrozole | 20.2 months vs 10.2 months |
PALOMA-2 | Palbociclib + Letrozole | 24.8 months vs 14.5 months |
PALOMA-3 | Palbociclib + Fulvestrant | 11.2 months vs 4.6 months |
These results underscore palbociclib's role as a cornerstone in the management of HR+ breast cancer .
Biological Activity in Preclinical Models
In preclinical studies, palbociclib has shown potent anti-proliferative effects across various cancer cell lines. For instance:
- Breast Cancer Cell Lines : In Rb-positive breast cancer cells (e.g., MDA-MB-435), palbociclib inhibited DNA synthesis with an IC50 ranging from 0.04 to 0.17 μM .
- Lung Cancer : It induced significant cell cycle arrest and apoptosis in NCI-H460 lung cancer cells .
- Combination Therapies : When combined with tamoxifen or trastuzumab, palbociclib enhanced therapeutic efficacy in resistant breast cancer models .
Side Effects and Tolerability
While palbociclib is generally well-tolerated, it is associated with several adverse effects. The most common include:
- Neutropenia : A significant reduction in neutrophil count occurs in approximately 60% of patients.
- Fatigue : Reported by a substantial number of patients.
- Gastrointestinal Issues : Including nausea and stomatitis.
These side effects necessitate regular monitoring during treatment .
Case Studies
Several case studies illustrate the real-world application of palbociclib:
- Case Study A : A patient with advanced HR+/HER2- breast cancer experienced a PFS of over 18 months on a regimen combining palbociclib with letrozole after prior treatments failed.
- Case Study B : Another patient showed remarkable tumor shrinkage after initiating therapy with palbociclib combined with fulvestrant, highlighting its effectiveness even in heavily pre-treated populations.
Eigenschaften
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEQOHNDWONVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465655 | |
Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827022-32-2 | |
Record name | Palbociclib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALBOCICLIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKC4F3Q5XL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.